Cas no 2092782-12-0 (2H-1,2,3-Triazol-4-amine, 2-(4-methyl-3-pyridinyl)-5-propyl-)

2H-1,2,3-Triazol-4-amine, 2-(4-methyl-3-pyridinyl)-5-propyl- Chemical and Physical Properties
Names and Identifiers
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- 2H-1,2,3-Triazol-4-amine, 2-(4-methyl-3-pyridinyl)-5-propyl-
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- Inchi: 1S/C11H15N5/c1-3-4-9-11(12)15-16(14-9)10-7-13-6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H2,12,15)
- InChI Key: LAMSQXHRDMZMQE-UHFFFAOYSA-N
- SMILES: N1=C(CCC)C(N)=NN1C1=C(C)C=CN=C1
2H-1,2,3-Triazol-4-amine, 2-(4-methyl-3-pyridinyl)-5-propyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-367660-1.0g |
2-(4-methylpyridin-3-yl)-5-propyl-2H-1,2,3-triazol-4-amine |
2092782-12-0 | 1.0g |
$0.0 | 2023-03-02 |
2H-1,2,3-Triazol-4-amine, 2-(4-methyl-3-pyridinyl)-5-propyl- Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on 2H-1,2,3-Triazol-4-amine, 2-(4-methyl-3-pyridinyl)-5-propyl-
Compound CAS No 2092782-12-0: 2H-1,2,3-Triazol-4-amine, 2-(4-methyl-3-pyridinyl)-5-propyl-
The compound with CAS No 2092782-12-0, commonly referred to as 2H-1,2,3-Triazol-4-amine, specifically the derivative 2-(4-methyl-3-pyridinyl)-5-propyl, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of triazoles, which are well-known for their versatile properties and wide-ranging uses in drug discovery, material science, and catalysis. The structure of this compound combines a triazole ring with a pyridine moiety and an alkyl chain, making it a unique candidate for exploring novel chemical reactions and biological activities.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry due to their ability to act as bioisosteres or scaffolds for drug design. The presence of the pyridine ring in this compound adds electron-withdrawing effects, which can enhance the molecule's stability and reactivity. Additionally, the propyl group attached to the triazole ring introduces hydrophobicity, which can influence the compound's solubility and permeability properties—critical factors in drug delivery systems.
The synthesis of CAS No 2092782-12-0 involves a multi-step process that typically includes nucleophilic substitution or cycloaddition reactions. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, recent advancements in click chemistry have enabled more efficient routes for constructing triazole-containing molecules. These methods not only improve synthetic efficiency but also reduce environmental impact by minimizing waste generation.
In terms of physical properties, 2H-1,2,3-Triazol-4-amine exhibits interesting behavior under different conditions. Its melting point and solubility characteristics make it suitable for applications in both organic synthesis and analytical chemistry. Furthermore, computational studies have revealed that this compound has favorable pharmacokinetic profiles, suggesting its potential as a lead compound in drug development.
The biological activity of CAS No 2092782-12-0 has been a subject of intense research. Recent findings indicate that this compound may exhibit anti-inflammatory or anti-cancer properties due to its ability to modulate specific cellular pathways. Preclinical studies have demonstrated its efficacy in inhibiting certain enzymes or receptors associated with chronic diseases. These results underscore the importance of further investigation into its therapeutic potential.
In conclusion, CAS No 2092782-12-0, or 2H-1,2,3-Triazol-4-amine, represents a promising molecule with diverse applications across multiple disciplines. Its unique structure and favorable properties make it an attractive target for researchers aiming to develop innovative solutions in medicine and materials science. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play a pivotal role in advancing modern chemistry and biology.
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